molecular formula C7H15BrO B15258136 1-Bromo-2-methyl-3-(propan-2-yloxy)propane

1-Bromo-2-methyl-3-(propan-2-yloxy)propane

Cat. No.: B15258136
M. Wt: 195.10 g/mol
InChI Key: GTUOILCBQQAZCU-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is an organic compound with the molecular formula C7H15BrO. It is a brominated alkane with an isopropoxy group attached to the propane backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-methyl-3-(propan-2-yloxy)propane can be synthesized through the reaction of 2-methyl-3-(propan-2-yloxy)propane with bromine. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination processes. The raw materials are mixed in reactors with precise temperature and pressure control to ensure high yield and purity. The product is then purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-methyl-3-(propan-2-yloxy)propane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents like water or ethanol.

    Elimination: Strong bases such as potassium tert-butoxide or sodium ethoxide are used, and the reactions are conducted at elevated temperatures.

Major Products

    Substitution: The major products include alcohols, nitriles, and amines, depending on the nucleophile used.

    Elimination: The major product is an alkene, specifically 2-methyl-3-(propan-2-yloxy)propene.

Scientific Research Applications

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-3-(propan-2-yloxy)propane involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in nucleophilic substitution, the bromine atom is replaced by a nucleophile, while in elimination, the compound forms an alkene.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methylpropane: Similar in structure but lacks the isopropoxy group.

    2-Bromo-2-methylpropane: Similar but with the bromine atom attached to a different carbon.

    1-Bromo-3-methylbutane: Similar but with a different carbon chain length.

Uniqueness

1-Bromo-2-methyl-3-(propan-2-yloxy)propane is unique due to the presence of both a bromine atom and an isopropoxy group, which provides distinct reactivity and applications compared to other brominated alkanes.

Properties

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

1-bromo-2-methyl-3-propan-2-yloxypropane

InChI

InChI=1S/C7H15BrO/c1-6(2)9-5-7(3)4-8/h6-7H,4-5H2,1-3H3

InChI Key

GTUOILCBQQAZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)CBr

Origin of Product

United States

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